
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fluorinated pyridines are a class of compounds that have been the subject of extensive research due to their interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring explains the interest towards fluoropyridines . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluorinated pyridines has attracted attention from biologists and chemists . Achieving selective fluorination is still a challenging problem under mild conditions . Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms in the pyridine ring . The specific structure of “4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylmorpholine” is not available in the search results.Chemical Reactions Analysis
Fluoropyridines are involved in various chemical reactions. For instance, several variations of the Baltz-Schiemann reaction allow the synthesis of fluorinated pyridines in almost quantitative yields .Physical And Chemical Properties Analysis
Fluoropyridines have interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The specific physical and chemical properties of “this compound” are not available in the search results.Mechanism of Action
Future Directions
The development of fluorinated chemicals has been steadily increasing . High availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry have rapidly accelerated developments in this field . The future may see more research into the synthesis and applications of fluorinated pyridines and their derivatives.
Properties
IUPAC Name |
4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-12(2)8-19-4-3-15(12)11(16)9-5-10(7-14-6-9)20-21(13,17)18/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQLZXBEUHUKMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2403238.png)
![(E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2403240.png)
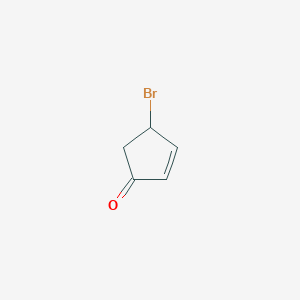
![N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2403243.png)
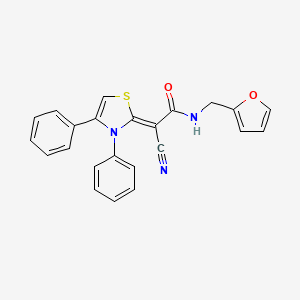
![(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2403245.png)
![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)
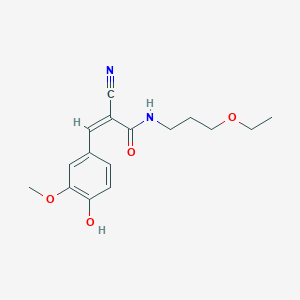
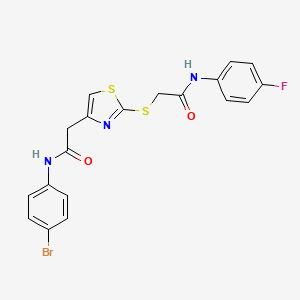
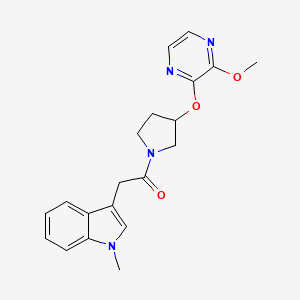
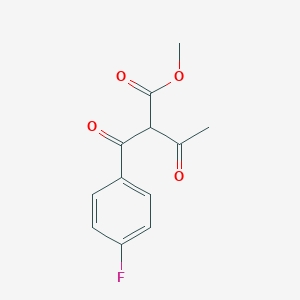
![8-((4-Ethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2403253.png)
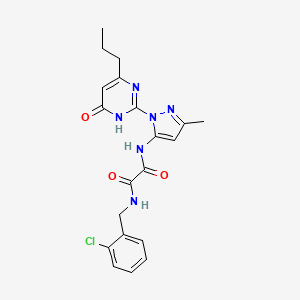
![N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2403259.png)
